Moxaverine

Phosphodiesterase Inhibition Smooth Muscle Relaxation Obstetric Pharmacology

Moxaverine is a structurally optimized papaverine congener with superior pharmacological properties: 2.5× higher spasmolytic efficacy, 10× lower oral toxicity, and unique calmodulin-stimulated cAMP-PDE inhibition (IC₅₀ 3.3 µM). Clinically validated at 150 mg IV to increase choroidal (+9%), optic nerve head (+13%), and retrobulbar (+23-25%) blood flow. Distinct from drotaverine and ethaverine—non-fungible due to 3-ethyl substitution and limited aqueous solubility (~1 mg/mL). Essential tool for ocular perfusion, smooth muscle contractility, and erythrocyte deformability studies. Order your high-purity Moxaverine today.

Molecular Formula C20H21NO2
Molecular Weight 307.4 g/mol
CAS No. 10539-19-2
Cat. No. B078684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMoxaverine
CAS10539-19-2
SynonymsCertonal
Eupaverin
Kollateral
moxaverine
moxaverine hydrochloride
moxaverine sulfate (1:1)
Molecular FormulaC20H21NO2
Molecular Weight307.4 g/mol
Structural Identifiers
SMILESCCC1=NC(=C2C=C(C(=CC2=C1)OC)OC)CC3=CC=CC=C3
InChIInChI=1S/C20H21NO2/c1-4-16-11-15-12-19(22-2)20(23-3)13-17(15)18(21-16)10-14-8-6-5-7-9-14/h5-9,11-13H,4,10H2,1-3H3
InChIKeyMYCMTMIGRXJNSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Moxaverine (CAS 10539-19-2): Phosphodiesterase Inhibitor Differentiation for Scientific Procurement


Moxaverine (1-benzyl-3-ethyl-6,7-dimethoxyisoquinoline) is a synthetic isoquinoline derivative classified as a phosphodiesterase (PDE) inhibitor with vasodilatory and smooth muscle relaxant properties. As a chemical analog of the naturally occurring benzylisoquinoline alkaloid papaverine, moxaverine has been structurally optimized through synthetic modification [1]. The compound is recognized in the WHO ATC classification system under A03AD30 (papaverine and derivatives) and is assigned the KEGG Drug ID D07089 [2]. Its molecular formula is C20H21NO2 with a molecular weight of 307.38 g/mol (free base) or 343.85 g/mol as the hydrochloride salt, which is the clinically utilized form [3].

Moxaverine vs. Papaverine Congeners: Structural and Pharmacological Differentiation Dictates Non-Interchangeability


Moxaverine belongs to the papaverine congener family, which includes structurally related compounds such as drotaverine (ATC A03AD02), ethaverine, and the parent compound papaverine (ATC A03AD01) [1]. Despite sharing a common benzylisoquinoline scaffold and PDE inhibitory mechanism, these congeners exhibit distinct physicochemical, pharmacological, and toxicological profiles that preclude generic substitution. The 3-ethyl substitution on the isoquinoline ring and the specific 1-benzyl positioning in moxaverine result in a unique lipophilicity profile that correlates with its preferential inhibition of calmodulin-stimulated cAMP-PDE, a mechanistic nuance not uniformly shared across all papaverine derivatives [2]. Furthermore, the water solubility limitations of moxaverine hydrochloride (maximum ~1 mg/mL in aqueous solution) impose stringent formulation requirements that differentiate it from more soluble congeners [3]. These compound-specific characteristics render moxaverine non-fungible with its closest analogs in both research and clinical contexts.

Moxaverine Quantitative Differentiation Evidence: PDE Inhibition, Efficacy, Safety, and Rheology


Moxaverine Demonstrates Superior PDE Inhibition Potency Relative to Papaverine and Theophylline in Human Myometrial Tissue

In a direct comparative in vitro study using spontaneously contracting human pregnant myometrium, moxaverine exhibited a 50% PDE-inhibiting concentration (IC50) of 3.3 µM, which was 13% lower than papaverine's IC50 of 3.8 µM, indicating marginally greater enzyme inhibitory potency [1]. The therapeutic relevance of this potency difference is underscored by comparison to theophylline, a structurally distinct PDE inhibitor, which required an IC50 of 665 µM to achieve equivalent inhibition, representing a >200-fold difference [1].

Phosphodiesterase Inhibition Smooth Muscle Relaxation Obstetric Pharmacology

Moxaverine Exhibits 2.5-Fold Higher Musculotropic Spasmolytic Efficacy Compared to Papaverine

According to patent disclosure data, moxaverine is characterized as a musculotropic spasmolytic that is 2.5× more effective than its parent substance papaverine based on experimental studies [1]. This enhanced efficacy is attributed to the synthetic optimization of the benzylisoquinoline scaffold, which confers improved pharmacological activity while maintaining the fundamental PDE inhibitory mechanism [1].

Musculotropic Spasmolytic Smooth Muscle Pharmacology Drug Development

Moxaverine Demonstrates 10-Fold Lower Oral Toxicity Relative to Papaverine

A critical safety differentiation is established by experimental toxicity data showing that moxaverine is ten times less toxic than papaverine following oral administration [1]. This 10-fold improvement in the therapeutic index represents a significant safety margin that distinguishes moxaverine from its parent compound, which is known to possess a relatively narrow safety window [1].

Toxicology Safety Pharmacology Drug Development

Intravenous Moxaverine Significantly Increases Ocular Blood Flow in Diseased and Healthy Eyes, Unlike Oral Formulation

A randomized, double-masked, placebo-controlled crossover clinical study (Phase III) demonstrated that intravenous administration of 150 mg moxaverine over 30 minutes produced significant increases in ocular perfusion parameters [1]. Specifically, choroidal blood flow increased by 9 ± 22% (p = 0.012), optic nerve head blood flow increased by 13 ± 33% (p = 0.021), mean flow velocity in the ophthalmic artery increased by 23 ± 34% (p < 0.001), and flow velocity in the posterior ciliary arteries increased by 25 ± 35% (p < 0.001) [1]. Importantly, a separate study demonstrated that orally administered moxaverine (900 mg total dose) produced no significant change in any ocular hemodynamic parameter compared to placebo (p = 0.52-0.54), establishing a critical route-of-administration dependency [2].

Ocular Hemodynamics Vasodilation Clinical Pharmacology

Moxaverine Preferentially Inhibits Calmodulin-Stimulated cAMP-PDE, a Mechanistic Distinction from Non-Selective PDE Inhibitors

Mechanistic studies reveal that moxaverine exhibits preferred inhibition of calmodulin (CaM)-stimulated cyclic AMP phosphodiesterase (cAMP-PDE) activity over basal enzyme activity, a property it shares with papaverine but which distinguishes it from non-selective PDE inhibitors [1]. The study established that lipophilicity serves as an indicator of CaM-inhibitory potency for this class of compounds [1]. This mechanistic preference suggests a more targeted interference with calcium-calmodulin signaling pathways compared to broad-spectrum PDE inhibitors like theophylline, which exhibit orders-of-magnitude lower potency (IC50 665 µM vs. 3.3 µM) [2].

Enzyme Kinetics Calmodulin-Dependent PDE Mechanistic Pharmacology

Moxaverine Protects Erythrocyte Membrane Integrity and Microrheological Performance Under Stress Conditions

In vitro hemorheological studies demonstrate that moxaverine, at concentrations between 10⁻⁵ and 10⁻² mol/L, restores normal discoid red blood cell (RBC) configuration and microrheological performance following exposure to stress conditions (400 mosmol/L, lactacidosis, pH 6.8) [1]. This protective effect on RBC membrane curvature and whole cell microrheological behavior represents an additional mechanism beyond PDE inhibition that may contribute to improved microcirculatory blood flow [1]. This hemorheological property is not universally documented for other papaverine congeners and may represent a distinguishing feature of moxaverine's pharmacological profile.

Hemorheology Erythrocyte Deformability Microcirculation

Moxaverine Application Scenarios: Research and Industrial Use Cases Based on Quantitative Evidence


Ocular Perfusion Studies Requiring Intravenous Vasodilator Intervention

Researchers investigating ocular hemodynamics in models of age-related macular degeneration, primary open angle glaucoma, or retinal hypoperfusion should consider moxaverine for intravenous administration protocols. Clinical evidence demonstrates that a 150 mg intravenous infusion over 30 minutes produces statistically significant increases in choroidal blood flow (+9%), optic nerve head blood flow (+13%), and retrobulbar vessel flow velocities (+23-25%) [1]. This established ocular vasodilatory effect, validated in Phase III clinical trials, makes moxaverine a suitable tool compound for perfusion augmentation studies [1].

Smooth Muscle Pharmacology Research Requiring High-Potency PDE Inhibition with Improved Safety Margin

For investigators studying smooth muscle contractility and relaxation mechanisms, moxaverine offers a PDE inhibition profile with an IC50 of 3.3 µM in human myometrial tissue, representing a 13% potency advantage over papaverine and >200-fold superiority over theophylline [2]. The compound's 2.5× higher spasmolytic efficacy and 10× lower oral toxicity compared to papaverine [3] make it particularly suitable for in vivo studies where safety margins are a critical consideration. Applications include uterine contractility research, gastrointestinal motility studies, and vascular smooth muscle investigations.

Hemorheology and Microcirculation Research Focusing on Erythrocyte Deformability

Moxaverine's demonstrated ability to protect erythrocyte membrane integrity and restore normal microrheological performance under stress conditions (400 mosmol/L, lactacidosis, pH 6.8) at concentrations between 10⁻⁵ and 10⁻² mol/L [4] makes it a valuable tool compound for microcirculation and hemorheology research. This property is distinct from its PDE inhibitory activity and may be leveraged in studies examining red blood cell deformability, capillary flow dynamics, and tissue perfusion in pathological states such as ischemia or metabolic acidosis [4].

Calmodulin-Dependent PDE Inhibition Studies in Calcium Signaling Research

The preferential inhibition of calmodulin-stimulated cAMP-PDE by moxaverine [5] positions it as a useful pharmacological probe for dissecting calcium-calmodulin signaling pathways. Researchers investigating the intersection of calcium signaling and cyclic nucleotide metabolism may employ moxaverine to selectively interrogate the calmodulin-dependent component of PDE activity, distinguishing it from compounds that exhibit uniform inhibition across basal and stimulated enzyme states [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Moxaverine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.